molecular formula C11H7N3OS B7463990 (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Numéro de catalogue B7463990
Poids moléculaire: 229.26 g/mol
Clé InChI: KZZORRRBJWSMGF-TWGQIWQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). TB is a deadly infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it difficult to treat the disease using conventional antibiotics. Therefore, there is a need for new drugs that can effectively treat drug-resistant TB.

Mécanisme D'action

The exact mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been proposed that the compound targets the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the bacterial cell wall and are required for the survival of the bacterium. (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one inhibits the biosynthesis of mycolic acids, leading to the death of the bacterium.
Biochemical and physiological effects:
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have a selective mode of action against M. tuberculosis, with minimal effects on other bacterial species. The compound has also been shown to have low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of TB. However, one of the limitations of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its complex synthesis method, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research on (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One of the areas of interest is the optimization of the synthesis method to make the compound more readily available. Another area of research is the development of combination therapies using (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one and other anti-TB drugs. Furthermore, the mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one needs to be further elucidated to optimize its use in the treatment of TB. Finally, clinical trials are needed to evaluate the safety and efficacy of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in humans.
Conclusion:
(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a novel compound that has shown promising results in the treatment of TB. The compound has a potent activity against drug-resistant strains of M. tuberculosis and has a favorable safety profile. However, further research is needed to fully understand the mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one and to optimize its use in the treatment of TB.

Méthodes De Synthèse

The synthesis of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 2-aminothiazole, which is then converted to 2-mercaptobenzothiazole. The latter is then reacted with an aldehyde to form the key intermediate (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. The final product is obtained after purification and characterization.

Applications De Recherche Scientifique

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its anti-TB activity. In vitro studies have shown that (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has potent activity against drug-resistant strains of M. tuberculosis. Furthermore, in vivo studies have demonstrated that (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is effective in treating TB in animal models. The compound has also been shown to have a favorable safety profile.

Propriétés

IUPAC Name

(6Z)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZORRRBJWSMGF-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.